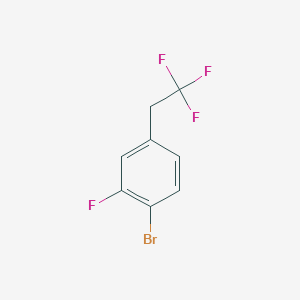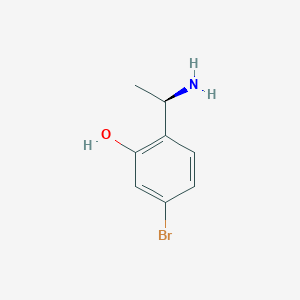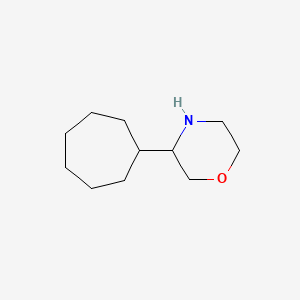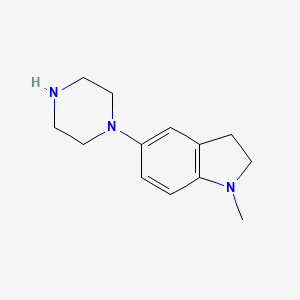
1-Methyl-5-(piperazin-1-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole is a heterocyclic compound that features both an indole and a piperazine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a piperazine ring further enhances the compound’s potential for various pharmacological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole typically involves the reaction of 1-methylindole with piperazine under specific conditions. One common method includes:
Starting Materials: 1-methylindole and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2.
Reduction: H2/Pd-C, NaBH4.
Substitution: Br2, Cl2, NO2+.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the molecule.
科学的研究の応用
1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, while the piperazine ring enhances its binding affinity and selectivity. This dual interaction can modulate biological pathways, leading to its observed pharmacological effects .
類似化合物との比較
Similar Compounds
1-methylindole: Lacks the piperazine ring, resulting in different pharmacological properties.
5-(piperazin-1-yl)-2,3-dihydro-1H-indole: Similar structure but without the methyl group, affecting its biological activity.
Uniqueness
1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole is unique due to the presence of both the indole and piperazine rings, which confer a broad spectrum of biological activities and potential therapeutic applications .
特性
分子式 |
C13H19N3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-methyl-5-piperazin-1-yl-2,3-dihydroindole |
InChI |
InChI=1S/C13H19N3/c1-15-7-4-11-10-12(2-3-13(11)15)16-8-5-14-6-9-16/h2-3,10,14H,4-9H2,1H3 |
InChIキー |
FDXVAQOCQXCYAR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



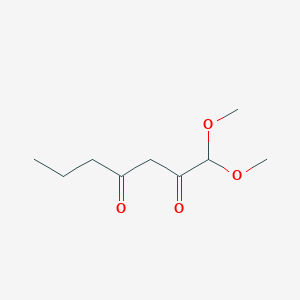
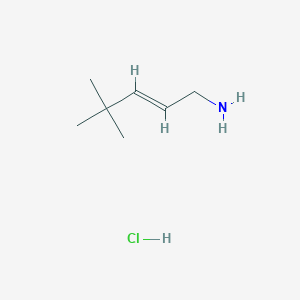
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
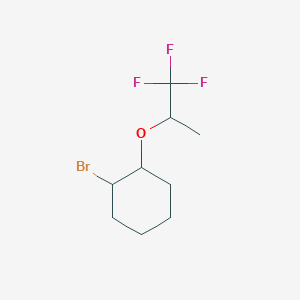
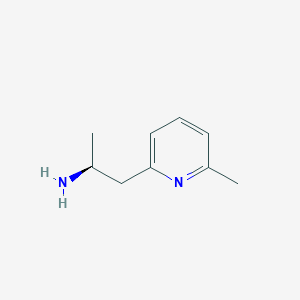

![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
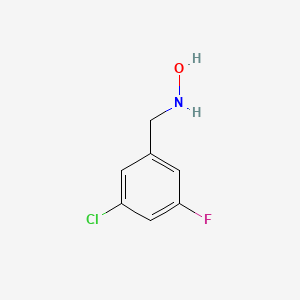
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
